Benzyl 5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
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Overview
Description
Benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound with a unique structure that includes a benzyl group, a formyl group, and an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the formation of the oxazolidine ring followed by the introduction of the benzyl and formyl groups. One common method involves the reaction of a suitable amino alcohol with a carbonyl compound to form the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and other hydrophobic environments .
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Similar in structure but lacks the oxazolidine ring and formyl group.
Benzyl acetate: Contains a benzyl group but has an acetate ester instead of the oxazolidine ring.
Benzylamine: Contains a benzyl group but has an amine group instead of the oxazolidine ring
Uniqueness
Benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is unique due to the presence of the oxazolidine ring, which imparts specific chemical properties and reactivity. The combination of the benzyl group, formyl group, and oxazolidine ring makes this compound versatile for various applications in chemistry and pharmacology .
Biological Activity
Benzyl 5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (CAS Number: 134038-74-7) is a chemical compound with a unique oxazolidine ring structure that exhibits significant potential in medicinal chemistry. This compound is characterized by its formyl and carboxylate functional groups, which contribute to its biological activity. Recent studies have explored its applications in drug development, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C14H17NO4, with a molecular weight of 263.293 g/mol. The oxazolidine ring structure is notable for its five-membered heterocyclic configuration, which includes one nitrogen atom and four carbon atoms. This unique structure allows for diverse chemical reactivity and potential interactions with biological targets.
Property | Details |
---|---|
Molecular Formula | C14H17NO4 |
Molecular Weight | 263.293 g/mol |
CAS Number | 134038-74-7 |
Functional Groups | Formyl, Carboxylate |
Antimicrobial Properties
Research indicates that oxazolidinone derivatives, including those related to this compound, exhibit significant antimicrobial activity. Oxazolidinones function by inhibiting protein synthesis through binding to the 50S ribosomal subunit of bacteria. This mechanism has been confirmed in various studies demonstrating their effectiveness against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest at the G1 phase .
A comparative analysis of different oxazolidinone derivatives revealed that some compounds exhibit IC50 values indicative of potent anticancer effects:
Compound | IC50 (MCF-7) | IC50 (HeLa) |
---|---|---|
Benzyl derivative A | 17.66 µM | 31.10 µM |
Benzyl derivative B | 25.00 µM | 40.00 µM |
The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The formyl group enhances reactivity while the benzyl group increases lipophilicity, facilitating interactions with cell membranes .
Apoptosis Induction
Studies have shown that treatment with this compound leads to:
- Increased ROS production.
- Downregulation of Cyclin D1.
- Activation of caspase pathways resulting in apoptosis.
Case Studies
Several case studies have documented the efficacy of oxazolidinone derivatives in clinical settings:
- Study on Anticancer Effects : A study evaluated the effects of various oxazolidinone derivatives on MCF-7 and HeLa cells, demonstrating significant cytotoxicity and apoptosis induction through mitochondrial pathways .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties against resistant bacterial strains, confirming the effectiveness of benzyl derivatives in inhibiting bacterial growth .
Properties
Molecular Formula |
C14H17NO4 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
benzyl 5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C14H17NO4/c1-14(2)15(8-12(9-16)19-14)13(17)18-10-11-6-4-3-5-7-11/h3-7,9,12H,8,10H2,1-2H3 |
InChI Key |
SYIHXXDNLNXURI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(CC(O1)C=O)C(=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
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